molecular formula C12H13N3O B7461984 3-Cyclopentyl-1,2,3-benzotriazin-4-one

3-Cyclopentyl-1,2,3-benzotriazin-4-one

Cat. No. B7461984
M. Wt: 215.25 g/mol
InChI Key: JOQHRTJVHCNIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-1,2,3-benzotriazin-4-one (CPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPB is a heterocyclic compound that contains a triazole ring and a benzene ring, and its structure is similar to that of benzodiazepines.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,2,3-benzotriazin-4-one is not fully understood, but it is believed to involve the modulation of GABA-A receptors and the inhibition of acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, sedative, and cognitive-enhancing effects. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-1,2,3-benzotriazin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors and acetylcholinesterase. 3-Cyclopentyl-1,2,3-benzotriazin-4-one also has a relatively low toxicity and is easy to synthesize. However, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other neurological disorders, and the elucidation of its mechanism of action at the molecular level. 3-Cyclopentyl-1,2,3-benzotriazin-4-one may also have potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

There are several methods for synthesizing 3-Cyclopentyl-1,2,3-benzotriazin-4-one, including the reaction of 3-amino-1,2,4-triazole with cyclopentanone and acetic anhydride, as well as the reaction of 3-amino-1,2,4-triazole with cyclopentanone and trifluoroacetic anhydride. The yield of 3-Cyclopentyl-1,2,3-benzotriazin-4-one can be improved by using a catalyst, such as p-toluenesulfonic acid.

Scientific Research Applications

3-Cyclopentyl-1,2,3-benzotriazin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to have anticonvulsant, anxiolytic, and sedative effects, similar to benzodiazepines. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In pharmacology, 3-Cyclopentyl-1,2,3-benzotriazin-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission. 3-Cyclopentyl-1,2,3-benzotriazin-4-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

IUPAC Name

3-cyclopentyl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-10-7-3-4-8-11(10)13-14-15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQHRTJVHCNIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1,2,3-benzotriazin-4-one

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